molecular formula C23H22N2O4 B318032 4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid

4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid

Katalognummer: B318032
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: CKIMJMVCCQCIAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid is a complex organic compound with a molecular formula of C23H22N2O4 and a molecular weight of 390.43178 . This compound is known for its unique structure, which includes an ethyl group, a naphthyl group, and an anilino group, all connected through a carbonyl linkage to a butanoic acid moiety.

Vorbereitungsmethoden

The synthesis of 4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid can be achieved through various synthetic routes. One common method involves the reaction of ethyl(1-naphthyl)amine with 4-nitrophenylbutanoic acid under specific reaction conditions. The reaction typically requires a catalyst, such as palladium(II) acetate, and a base, such as triethylamine, under reflux conditions in a solvent mixture of toluene and acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interactions with key proteins.

Vergleich Mit ähnlichen Verbindungen

4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid can be compared with other similar compounds, such as:

    4-(4-{[Methyl(1-naphthyl)amino]carbonyl}anilino)-4-oxobutanoic acid: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.

    4-(4-{[Ethyl(2-naphthyl)amino]carbonyl}anilino)-4-oxobutanoic acid: The position of the naphthyl group is different, which can influence the compound’s properties and interactions.

    4-(4-{[Ethyl(1-naphthyl)amino]carbonyl}anilino)-3-oxobutanoic acid:

Eigenschaften

Molekularformel

C23H22N2O4

Molekulargewicht

390.4 g/mol

IUPAC-Name

4-[4-[ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid

InChI

InChI=1S/C23H22N2O4/c1-2-25(20-9-5-7-16-6-3-4-8-19(16)20)23(29)17-10-12-18(13-11-17)24-21(26)14-15-22(27)28/h3-13H,2,14-15H2,1H3,(H,24,26)(H,27,28)

InChI-Schlüssel

CKIMJMVCCQCIAQ-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)O

Kanonische SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.